N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(3-methoxypropyl)ethanediamide
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Description
N'-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(3-methoxypropyl)ethanediamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
- Heterocyclic Derivatives Research : N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide is part of a class of heterocyclic derivatives, which have shown potential in computational and pharmacological research. These compounds, including related 1,3,4-oxadiazole and pyrazole novel derivatives, have been evaluated for their binding and inhibitory effects in assays related to tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anti-Tumor Potential
- Bis-Pyrazolyl-Thiazoles Synthesis : Research into compounds like bis-pyrazolyl-thiazoles incorporating the thiophene moiety, a chemical group related to the N1-(5,5-dioxido... compound, revealed significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates a potential application in cancer research and treatment strategies (Gomha, Edrees, & Altalbawy, 2016).
Antioxidant and Analgesic Applications
- Pyrazole and Triazole Derivatives : Research into pyrazole and 1,2,4-triazole derivatives, structurally similar to the compound , has highlighted their significant pharmacological potential. This includes the ability to interact with various biological targets, suggesting applications in developing treatments with antioxidant and analgesic properties (Fedotov, Hotsulia, & Panasenko, 2022).
Herbicidal Activity
- Pyrazole Benzophenone Derivatives : A study on 1-acyl-3-phenyl-pyrazol benzophenones, similar in structure to the compound of interest, showed that these derivatives exhibited notable herbicidal activity. This suggests potential agricultural applications, particularly in the development of new herbicides (Fu et al., 2017).
Corrosion Inhibition
- Bipyrazolic Compounds in Corrosion Inhibition : Bipyrazole compounds, related to the compound in focus, have been studied for their efficiency as corrosion inhibitors. This indicates potential applications in materials science and engineering to prevent corrosion in metallic materials (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-26-9-5-8-18-16(22)17(23)19-15-13-10-27(24,25)11-14(13)20-21(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRZYOVLYMPVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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